

Unraveling the Genesis of Daclatasvir Impurity C: A Technical Guide

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Compound of Interest

Compound Name: *Daclatasvir Impurity C*

Cat. No.: *B11931164*

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A comprehensive technical guide detailing the origin and formation of **Daclatasvir Impurity C** has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the chemical pathways leading to the formation of this critical impurity, providing a foundational understanding for its control and monitoring in the pharmaceutical manufacturing process. **Daclatasvir Impurity C** is primarily understood to be a degradation product formed under hydrolytic stress conditions, particularly in acidic and basic environments.

Daclatasvir, a potent direct-acting antiviral agent against the Hepatitis C virus, can degrade through the hydrolysis of one of its two methyl carbamate functional groups. This reaction leads to the formation of a carbamic acid intermediate, which may subsequently decarboxylate. The resulting compound, known as monodescarboxymethyl daclatasvir, is a significant impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product.

Forced degradation studies are instrumental in understanding the formation of **Daclatasvir Impurity C**. These studies involve subjecting Daclatasvir to a variety of stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Formation of Daclatasvir Impurity C

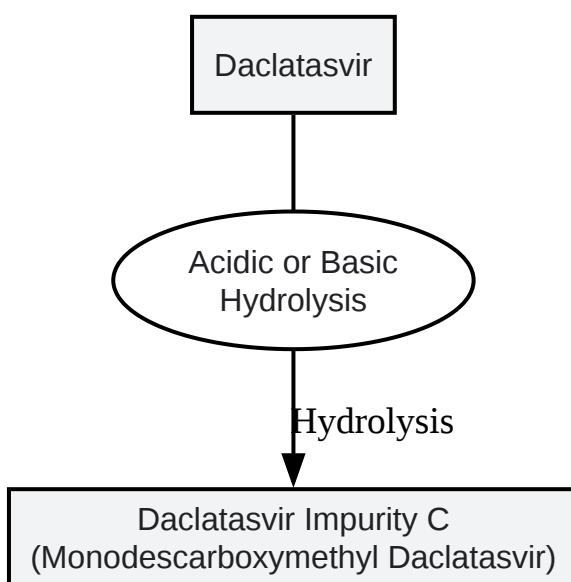
Daclatasvir Impurity C is predominantly formed through the hydrolysis of one of the methyl carbamate moieties present in the Daclatasvir molecule. This process can be catalyzed by both

acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester of the carbamate group is protonated, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the methyl ester and the formation of a carbamic acid intermediate, which can then lose carbon dioxide to yield the final impurity.

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the departure of the methoxide ion, yielding the carbamic acid, which can subsequently decarboxylate.

The following diagram illustrates the general pathway for the formation of **Daclatasvir Impurity C** via hydrolysis.



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Caption: Formation of **Daclatasvir Impurity C** via hydrolysis.

Quantitative Data from Forced Degradation Studies

Forced degradation studies provide critical quantitative data on the extent of Daclatasvir degradation and the formation of its impurities under various stress conditions. The table below summarizes typical findings from such studies.

Stress Condition	Reagent/Method	Temperature	Duration	Daclatasvir Degradation (%)	Impurity C Formation
Acid Hydrolysis	0.1 N HCl	60°C	4 hours	Significant	Observed
Base Hydrolysis	0.1 N NaOH	60°C	4 hours	Significant	Observed
Oxidative Degradation	30% H ₂ O ₂	60°C	6 hours	Significant	Not typically observed
Thermal Degradation	Dry Heat	100°C	72 hours	Minimal	Not observed
Photolytic Degradation	UV Light	Ambient	10 days	Minimal	Not observed

Note: The exact percentage of degradation and impurity formation can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible identification and quantification of **Daclatasvir Impurity C**. Below are representative protocols for forced degradation studies and the subsequent analysis.

Forced Degradation Study Protocol

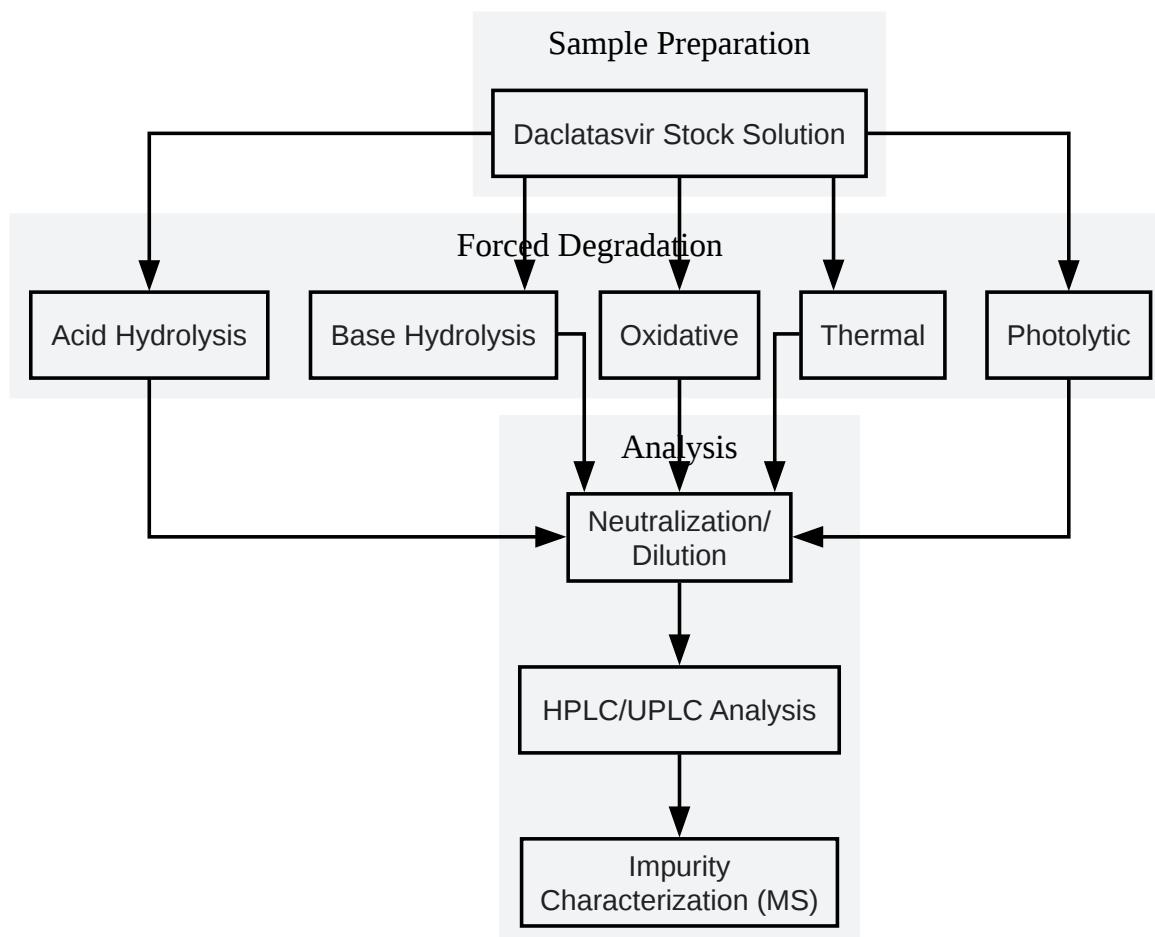
A stock solution of Daclatasvir is prepared and subjected to various stress conditions as outlined in the table above.

- Acid Hydrolysis: A solution of Daclatasvir is mixed with 0.1 N hydrochloric acid and refluxed at 60°C for 4 hours.[1]
- Base Hydrolysis: A solution of Daclatasvir is mixed with 0.1 N sodium hydroxide and refluxed at 60°C for 4 hours.[1]

- Oxidative Degradation: A solution of Daclatasvir is treated with 30% hydrogen peroxide at 60°C for 6 hours.[1]
- Thermal Degradation: Solid Daclatasvir is exposed to dry heat at 100°C for 3 days.[2]
- Photolytic Degradation: A layer of solid Daclatasvir powder is exposed to direct sunlight for 10 days.[2]

Following exposure to the stress conditions, the samples are neutralized, diluted, and analyzed using a stability-indicating analytical method.

The following diagram outlines the general experimental workflow for a forced degradation study.



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Caption: Experimental workflow for forced degradation studies.

Analytical Method for Impurity Profiling

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Daclatasvir from its impurities.

Typical HPLC Method Parameters:

Parameter	Specification
Column	C18 (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 μ m)[3]
Mobile Phase A	10 mM Ammonium Acetate (pH 5.0)[3]
Mobile Phase B	Acetonitrile[3]
Elution	Gradient
Flow Rate	1.0 mL/min
Detection Wavelength	315 nm[2]
Column Temperature	40°C[1]

The identification of degradation products, including Impurity C, is typically confirmed using mass spectrometry (MS) coupled with liquid chromatography.[1][3] One study identified a degradation product with a protonated molecular ion peak ($[M+H]^+$) at m/z 582.4 under both acidic and basic hydrolysis conditions.[4]

This technical guide provides a comprehensive overview of the origin and formation of **Daclatasvir Impurity C**. A thorough understanding of these aspects is paramount for the development of robust control strategies to ensure the quality, safety, and efficacy of Daclatasvir drug products. Researchers and drug development professionals are encouraged to utilize this information to inform their analytical method development, validation, and stability testing programs.

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